molecular formula C22H27N5O2 B10931170 [6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](4-methylpiperazin-1-yl)methanone

[6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](4-methylpiperazin-1-yl)methanone

Cat. No.: B10931170
M. Wt: 393.5 g/mol
InChI Key: AASZPGSWDMPTKJ-UHFFFAOYSA-N
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Description

6-ETHYL-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ETHYL-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 6-ETHYL-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate in an acidic medium.
  • Reduction : Sodium borohydride in methanol.
  • Substitution : Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-ETHYL-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-ETHYL-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or activate specific signaling pathways, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H27N5O2

Molecular Weight

393.5 g/mol

IUPAC Name

[6-ethyl-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C22H27N5O2/c1-5-16-14-19(22(28)26-12-10-25(3)11-13-26)20-15(2)24-27(21(20)23-16)17-6-8-18(29-4)9-7-17/h6-9,14H,5,10-13H2,1-4H3

InChI Key

AASZPGSWDMPTKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C)C(=O)N4CCN(CC4)C

Origin of Product

United States

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